The synthesis of Edoxaban N-oxide can be achieved through various methods, primarily focusing on the oxidation of Edoxaban. One notable method involves the use of oxidizing agents such as hydrogen peroxide or other peracids under controlled conditions to convert the amine group into an N-oxide.
The yield and purity of synthesized Edoxaban N-oxide can vary based on the specific conditions employed during synthesis. Reports indicate that under optimized conditions, yields can reach up to 95% with high purity levels exceeding 99% .
Edoxaban N-oxide has a complex molecular structure characterized by its unique functional groups. The molecular formula is CHClNOS, and it possesses a molecular weight of approximately 427.95 g/mol.
The molecular structure can be visualized using cheminformatics software or databases that provide 3D modeling capabilities for better understanding of its spatial configuration.
Edoxaban N-oxide participates in various chemical reactions typical for N-oxide compounds. These reactions include:
These reactions are crucial in understanding the pharmacokinetics and dynamics of Edoxaban N-oxide in biological systems .
Edoxaban N-oxide acts primarily as a metabolite of Edoxaban, maintaining anticoagulant properties through its interaction with factor Xa. The mechanism involves:
Studies show that both Edoxaban and its N-oxide metabolite exhibit similar binding affinities towards factor Xa, although their pharmacokinetic profiles may differ significantly .
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .
Edoxaban N-oxide has several applications in scientific research:
Edoxaban N-oxide formation occurs through parallel enzymatic and chemical oxidation pathways. The parent compound, edoxaban (C₂₄H₃₀ClN₇O₄S; MW 548.06 g/mol), undergoes selective oxidation at the tertiary nitrogen within its thiazolopyridine moiety, yielding Edoxaban N-oxide (C₂₄H₃₀ClN₇O₅S; MW 564.06 g/mol). Enzymatic N-oxidation is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4, which facilitates the insertion of an oxygen atom to form a stable N-oxide bond [4] [7]. Concurrently, non-enzymatic pathways involve reactive oxygen species (ROS) under oxidative stress conditions. Forced degradation studies using hydrogen peroxide (H₂O₂) generate three oxidative impurities: di-N-oxide (DP-1), N-oxide-1 (DP-2), and N-oxide-2 (DP-3), with DP-1 identified as a novel di-N-oxide impurity unique to chemical oxidation [2].
The metabolic fate of edoxaban reveals that N-oxidation accounts for <5% of total biotransformation, with unchanged edoxaban constituting >70% of systemic exposure. Following administration of radiolabeled edoxaban, approximately 35% of the dose is recovered in urine and 62% in feces, with minimal traces of N-oxide metabolites detected [4]. Structural characterization via high-resolution mass spectrometry (HRMS) confirms the addition of a single oxygen atom (+15.99 Da) to the parent molecule, corresponding to the molecular formula C₂₄H₃₀ClN₇O₅S [2] [7].
Table 1: Pathways of Edoxaban N-Oxide Formation
Pathway Type | Catalyst/Conditions | Primary Site of Oxidation | Key Impurities Generated |
---|---|---|---|
Enzymatic | CYP3A4 | Thiazolopyridine nitrogen | N-oxide-1 (DP-2) |
Non-Enzymatic | H₂O₂/ROS | Thiazolopyridine nitrogen | di-N-oxide (DP-1), N-oxide-2 (DP-3) |
Photochemical | UV light | Thiazolopyridine nitrogen | Not characterized |
CYP3A4 is the dominant isoform responsible for edoxaban N-oxide biotransformation, exhibiting high substrate specificity for the thiazolopyridine moiety. Kinetic studies using human liver microsomes demonstrate that CYP3A4 inhibition (e.g., by ketoconazole) reduces N-oxide metabolite formation by >80%, confirming its pivotal role [4]. Other isoforms like CYP2C9, CYP2C19, and CYP1A2 contribute minimally (<5% combined), as evidenced by isoform-selective chemical inhibitors and recombinant CYP assays [4]. The reaction proceeds via a two-step mechanism: (1) oxygen activation at the CYP heme center, and (2) nucleophilic attack by the tertiary nitrogen of edoxaban, forming a polar N-oxide bond.
Biotransformation efficiency varies with genetic polymorphisms. CYP3A5 expressors ("1/1" genotype) show 1.8-fold higher N-oxide generation compared to non-expressors ("3/3"), though this isoform’s overall contribution remains secondary to CYP3A4 [4]. Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals that plasma concentrations of edoxaban N-oxide reach <10% of the parent compound’s exposure, consistent with its minor metabolic pathway status [2] [4].
Table 2: CYP Isoform Contribution to Edoxaban N-Oxidation
CYP Isoform | Relative Activity (%) | Inhibitor Used | Impact of Genetic Polymorphism |
---|---|---|---|
CYP3A4 | 85–90% | Ketoconazole | None significant |
CYP3A5 | 8–12% | Troleandomycin | Higher activity in 1/1 genotype |
CYP2C9 | <2% | Sulfaphenazole | None observed |
CYP2C19 | <2% | Omeprazole | None observed |
Among direct oral anticoagulants (DOACs), susceptibility to N-oxide formation varies significantly due to structural differences. Edoxaban’s thiazolopyridine group contains a tertiary nitrogen highly susceptible to oxidation, whereas rivaroxaban (oxazolidinone core) and apixaban (pyrazolopyridinone) lack equivalent sites. Forced degradation studies under identical oxidative conditions (0.1% H₂O₂, 60°C, 24h) reveal:
The chemical stability of edoxaban N-oxide exceeds that of other DOAC degradants. While apixaban epoxides undergo rapid hydrolysis, edoxaban N-oxide remains intact under physiological pH (7.4) due to its stable zwitterionic structure [4] [7]. However, all DOACs share vulnerabilities to photodegradation, with edoxaban N-oxide decomposing under UV light to form dechlorinated derivatives [2].
Table 3: Oxidative Degradation Susceptibility in Factor Xa Inhibitors
Compound | Core Structure | Primary Oxidative Byproducts | Stability of Main Byproduct |
---|---|---|---|
Edoxaban | Thiazolopyridine | N-oxide-1, di-N-oxide | High (stable at pH 7.4) |
Rivaroxaban | Oxazolidinone | Hydroxylated morpholinone | Moderate (pH-sensitive) |
Apixaban | Pyrazolopyridinone | Epoxide, N-formyl degradant | Low (hydrolyzes rapidly) |
Structural elucidation via quadrupole-time-of-flight (Q-TOF) MS confirms that edoxaban’s di-N-oxide (DP-1; m/z 580.0350) exhibits a mass shift of +31.98 Da from the parent, consistent with addition of two oxygen atoms [2]. This contrasts with rivaroxaban degradants, which show mass shifts characteristic of hydroxylation (+16 Da) and cleavage [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: